![molecular formula C17H22N4O12P2 B13853873 [(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Riboflavin 4’,5’-diphosphate, also known as flavin mononucleotide (FMN), is a derivative of riboflavin (vitamin B2). It plays a crucial role in various biological processes, acting as a coenzyme in numerous enzymatic reactions. This compound is essential for the metabolism of carbohydrates, fats, and proteins, and is involved in the electron transport chain, which is vital for cellular respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions: Riboflavin 4’,5’-diphosphate can be synthesized through the phosphorylation of riboflavin. The process typically involves the reaction of riboflavin with phosphoric acid or its derivatives under controlled conditions. The reaction can be catalyzed by enzymes such as riboflavin kinase, which facilitates the transfer of a phosphate group to riboflavin, forming riboflavin 4’,5’-diphosphate .
Industrial Production Methods: Industrial production of riboflavin 4’,5’-diphosphate often relies on microbial fermentation. Genetically modified strains of bacteria, such as Bacillus subtilis, are used to produce riboflavin, which is then phosphorylated to form riboflavin 4’,5’-diphosphate. This method is preferred due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: Riboflavin 4’,5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role as a coenzyme in redox reactions.
Common Reagents and Conditions:
Oxidation: Riboflavin 4’,5’-diphosphate can be oxidized by molecular oxygen or other oxidizing agents, forming reactive oxygen species.
Reduction: It can be reduced by reducing agents such as NADH or FADH2, which are involved in the electron transport chain.
Substitution: Phosphorylation and dephosphorylation reactions are common, where phosphate groups are added or removed under enzymatic control.
Major Products: The major products formed from these reactions include reduced forms of riboflavin 4’,5’-diphosphate, such as FMNH2, which is crucial for various biological functions .
科学研究应用
Riboflavin 4’,5’-diphosphate has a wide range of scientific research applications:
Chemistry: It is used as a coenzyme in various redox reactions and as a fluorescent marker in biochemical assays.
Biology: It plays a vital role in cellular respiration and energy production, making it essential for studying metabolic pathways.
Medicine: Riboflavin 4’,5’-diphosphate is used in the treatment of riboflavin deficiency and related disorders. It is also being investigated for its potential in photodynamic therapy for cancer treatment.
Industry: It is used as a food additive and colorant due to its yellow-orange color and water solubility.
作用机制
Riboflavin 4’,5’-diphosphate exerts its effects by acting as a coenzyme for various flavoproteins. It participates in redox reactions by accepting and donating electrons. The compound binds to enzymes such as riboflavin hydrogenase, riboflavin kinase, and riboflavin synthase, facilitating the transfer of electrons and protons in metabolic pathways. This process is crucial for the production of ATP, the primary energy currency of the cell .
相似化合物的比较
Riboflavin (Vitamin B2): The parent compound of riboflavin 4’,5’-diphosphate, essential for various metabolic processes.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, which acts as a coenzyme in redox reactions.
Uniqueness: Riboflavin 4’,5’-diphosphate is unique due to its specific role in the electron transport chain and its ability to participate in both oxidation and reduction reactions. Unlike riboflavin, which is primarily involved in the synthesis of coenzymes, riboflavin 4’,5’-diphosphate directly participates in enzymatic reactions .
属性
分子式 |
C17H22N4O12P2 |
|---|---|
分子量 |
536.3 g/mol |
IUPAC 名称 |
[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H22N4O12P2/c1-7-3-9-10(4-8(7)2)21(15-13(18-9)16(24)20-17(25)19-15)5-11(22)14(23)12(33-35(29,30)31)6-32-34(26,27)28/h3-4,11-12,14,22-23H,5-6H2,1-2H3,(H,20,24,25)(H2,26,27,28)(H2,29,30,31)/t11-,12+,14-/m1/s1 |
InChI 键 |
NROVZJTZFFUDOZ-MBNYWOFBSA-N |
手性 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)O)OP(=O)(O)O)O)O |
规范 SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)O)OP(=O)(O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


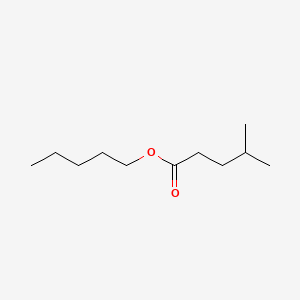
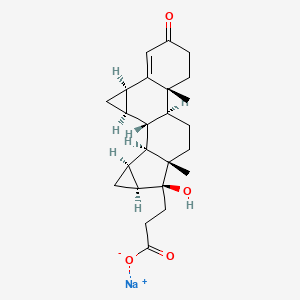
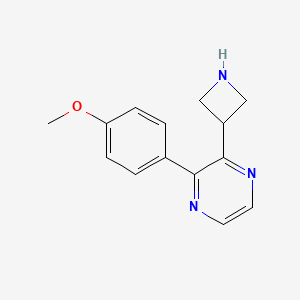
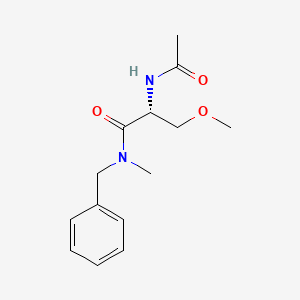
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

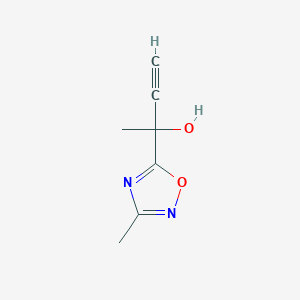
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
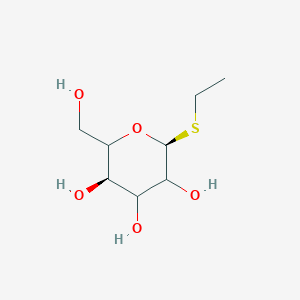
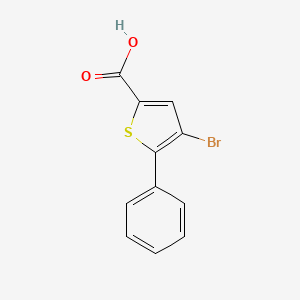
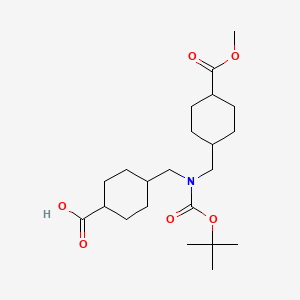
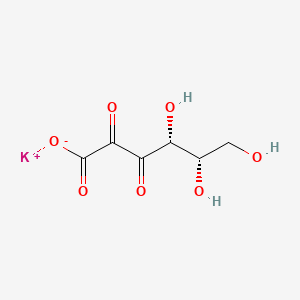
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
